molecular formula C10H13F3N4 B1394358 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine CAS No. 1217006-35-3

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine

Cat. No. B1394358
M. Wt: 246.23 g/mol
InChI Key: ROPJHCZQCGKJAV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis process.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. It helps in understanding the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.


Scientific Research Applications

  • Anticholinesterase Activity

    • Field : Biochemistry
    • Application : A procedure has been developed and optimized for the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones (as dihydrochlorides) by an unusual version of the Morita–Baylis–Hillman reaction . This compound has been studied for its inhibitory activity against butyrylcholinesterase .
    • Method : The synthesis involves an unusual version of the Morita–Baylis–Hillman reaction .
    • Results : The title compounds with various substituents in the chromene fragment and their deamination products have been synthesized, and their inhibitory activity against butyrylcholinesterase has been studied .
  • Treatment of Diabetic Nephropathy

    • Field : Pharmacology
    • Application : A compound with a similar structure, 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, has been identified as an orally active multi-target agent for the treatment of diabetic nephropathy .
    • Method : The compound was designed and synthesized using Pirfenidone as a lead compound .
    • Results : The compound showed an IC50 of 90 μM in NIH3T3 cell lines, a half-life of 4.89 ± 1.33 h in male rats, and an LD50 > 2000 mg/kg in mice .
  • Apoptosis Inducing Ability and Tubulin Polymerization Inhibition

    • Field : Medicinal Chemistry
    • Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
    • Method : The compounds were synthesized and screened for their cytotoxic activity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
    • Results : Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .
  • Phenothiazine Derivatives

    • Field : Pharmacology
    • Application : 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride, a compound with a similar structure, is a derivative of phenothiazine .
    • Method : This compound is synthesized from phenothiazine .
    • Results : This compound is used in various pharmacological applications .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c1-16-4-6-17(7-5-16)9-3-2-8(14-15-9)10(11,12)13/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJHCZQCGKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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